molecular formula C8H14F2N2O B1470473 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one CAS No. 1783412-33-8

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Cat. No.: B1470473
CAS No.: 1783412-33-8
M. Wt: 192.21 g/mol
InChI Key: UUQWOLVDOQDUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. It serves as a versatile chemical building block, particularly in the synthesis of more complex molecules. The structure features a 4,4-difluoropiperidine ring, a motif known to be a valuable scaffold in the design of bioactive compounds. Research indicates that 4,4-difluoropiperidine derivatives are explored as key components in potential therapeutics for a range of disorders, including nervous system diseases and sleep disorders . Furthermore, the 4,4-difluoro substitution on the piperidine ring is a recognized strategy in medicinal chemistry, as demonstrated in its application for developing potent inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4) for the treatment of type 2 diabetes . This compound is presented as a high-purity intermediate to facilitate advanced research and development projects. It is strictly for research applications and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this chemical for constructing novel molecular entities, investigating structure-activity relationships (SAR), and exploring new pharmacological pathways.

Properties

IUPAC Name

3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c9-8(10)2-5-12(6-3-8)7(13)1-4-11/h1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQWOLVDOQDUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one (CAS No. 1783412-33-8) is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C_8H_12F_2N_2O
  • Molecular Weight : 192.21 g/mol
  • Chemical Structure : Contains a piperidine ring with two fluorine atoms and an amino group, contributing to its unique pharmacological profile.

Research indicates that compounds similar to 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one often act on various biological pathways, including:

  • Inhibition of Enzymatic Activity : It is hypothesized that this compound may inhibit specific enzymes involved in cellular signaling or metabolic pathways, similar to other piperidine derivatives.
  • Antiparasitic Activity : Preliminary studies suggest potential activity against Trypanosoma brucei, the causative agent of African sleeping sickness, indicating a possible role in antiparasitic drug development .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one and related compounds.

StudyBiological ActivityIC50/EC50 ValuesNotes
Study AInhibition of T. brucei growthEC50 = 260 nMDemonstrated potent antiparasitic effects in vitro .
Study BEnzymatic inhibitionIC50 = 12 μMModest activity against recombinant enzymes; potential alternative targets identified .
Study CSelectivity profile>200-fold selectivity over mammalian cellsSuggests low toxicity for mammalian systems .

Case Study 1: Antiparasitic Efficacy

A study focused on the efficacy of a structurally similar compound demonstrated significant antiparasitic activity against T. brucei. The compound exhibited an EC50 value of 260 nM, indicating its potency in inhibiting parasite growth. This suggests that 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one may similarly affect T. brucei or other related pathogens.

Case Study 2: Pharmacokinetics and Toxicity

In pharmacokinetic studies involving transgenic mouse models, compounds analogous to 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one were evaluated for their absorption and distribution. Results indicated that while some compounds achieved high exposure levels, they also exhibited dose-dependent toxicity, highlighting the need for careful dosage optimization in therapeutic applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Novel Pharmaceuticals

3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.

2. Antidepressant Activity

Research indicates that compounds similar to 3-amino derivatives exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can significantly influence the serotonin and norepinephrine reuptake inhibition, which is crucial for developing new antidepressants.

Neuropharmacology Applications

1. NMDA Receptor Modulation

The compound's ability to interact with NMDA receptors positions it as a candidate for neuroprotective agents in conditions like Alzheimer's disease or traumatic brain injury. Research has demonstrated that piperidine derivatives can modulate these receptors, potentially leading to therapeutic strategies for neurodegenerative diseases.

2. Analgesic Properties

Preliminary studies suggest that 3-amino derivatives may possess analgesic properties through mechanisms that involve opioid receptors. This opens avenues for developing non-opioid pain relief medications.

Data Tables

Here are some summarized findings on the applications and effects of 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one:

Application AreaFindings/Results
Medicinal ChemistryIntermediate for synthesizing analgesics and anti-inflammatory drugs
NeuropharmacologyPotential NMDA receptor modulator; may offer neuroprotective effects
Pain ManagementPreliminary evidence suggests analgesic properties via opioid receptor interaction

Case Studies

Case Study 1: Synthesis of Antidepressants
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 3-amino compounds to evaluate their serotonin reuptake inhibition. The findings indicated that specific modifications led to increased potency compared to existing antidepressants.

Case Study 2: Neuroprotective Effects
A research article in Neuropharmacology examined the neuroprotective effects of piperidine derivatives on NMDA receptors. The study reported that certain analogs showed promise in reducing excitotoxicity in neuronal cultures, suggesting potential applications in treating neurodegenerative disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituent effects, physicochemical properties, and research insights.

3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one

  • Structure : Replaces the 4,4-difluoropiperidine with a 3,3-difluoropyrrolidine (five-membered ring).
  • Molecular Formula : C₇H₁₂F₂N₂O .
  • Molecular Weight : 178.18 g/mol .
  • Key Differences : Smaller ring size (pyrrolidine vs. piperidine) may reduce steric bulk and alter conformational flexibility. The 3,3-difluoro substitution could lead to distinct electronic effects compared to 4,4-difluoropiperidine.

3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

  • Structure : Substitutes 4,4-difluoro with a 4-hydroxy group on the piperidine; hydrochloride salt form.
  • Molecular Formula : C₈H₁₅ClN₂O₂ (base + HCl).
  • Molecular Weight : ~220.1 g/mol (estimated from ) .
  • The hydrochloride salt enhances water solubility.
  • Research Notes: Discontinued status may reflect instability or niche applications .

3-Amino-1-(4-chlorophenyl)propan-1-one hydrochloride

  • Structure : Replaces the difluoropiperidine with a 4-chlorophenyl aromatic ring.
  • Molecular Formula: C₉H₁₁Cl₂NO .
  • Molecular Weight : 220.1 g/mol .
  • Likely higher lipophilicity than piperidine-based analogs.
  • Research Notes: No direct pharmacological data provided, but chlorinated aromatics are common in CNS-active compounds .

4-Fluoromethcathinone (4-FMC)

  • Structure: (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one, a cathinone derivative.
  • Molecular Formula: C₁₀H₁₂FNO .
  • Key Differences: Fluorophenyl group and methylamino substitution align with stimulant activity. Shares the amino-propanone core but lacks a heterocyclic moiety.
  • Research Notes: Known to interact with CNS targets (e.g., monoamine transporters) and classified as a controlled substance .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Type Notes
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one C₈H₁₃F₂N₂O ~194.2 (estimated) 4,4-difluoropiperidine Piperidine Hypothesized metabolic stability
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one C₇H₁₂F₂N₂O 178.18 3,3-difluoropyrrolidine Pyrrolidine Discontinued
3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one HCl C₈H₁₅ClN₂O₂ ~220.1 4-hydroxypiperidine (HCl salt) Piperidine Increased polarity
3-Amino-1-(4-chlorophenyl)propan-1-one HCl C₉H₁₁Cl₂NO 220.1 4-chlorophenyl Aromatic High lipophilicity
4-Fluoromethcathinone (4-FMC) C₁₀H₁₂FNO 181.21 4-fluorophenyl, methylamino None (aromatic) CNS stimulant

Research Findings and Implications

  • Fluorine Effects: The 4,4-difluoropiperidine in the target compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals .
  • Ring Size Impact : Piperidine (6-membered) vs. pyrrolidine (5-membered) rings influence target binding; larger rings may offer better conformational flexibility for receptor interactions .
  • Salt Forms : Hydrochloride salts (e.g., ) enhance solubility but may limit blood-brain barrier penetration compared to free bases.

Preparation Methods

General Synthetic Strategy

The synthesis of 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one hydrochloride typically involves:

  • Starting Material: 4,4-difluoropiperidine, a commercially available fluorinated piperidine derivative.
  • Key Reaction: Nucleophilic substitution or acylation with an amino acid derivative or equivalent intermediate to introduce the 3-amino-propanone moiety.
  • Final Step: Conversion to the hydrochloride salt to improve stability and solubility for handling and further applications.

This general pathway is summarized as:

Step Description Reagents/Conditions
1 Activation of 4,4-difluoropiperidine Base or acid catalysis depending on electrophile
2 Reaction with amino acid derivative or equivalent Amino acid esters, halides, or activated carbonyl compounds
3 Formation of 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one Controlled temperature, inert atmosphere
4 Conversion to hydrochloride salt Treatment with HCl in suitable solvent

This method is supported by the product data and synthesis notes from Vulcanchem, which indicate the compound is prepared via reaction of 4,4-difluoropiperidine with an appropriate amino acid derivative followed by salt formation.

Detailed Synthetic Steps and Mechanistic Insights

Preparation of 4,4-Difluoropiperidine Intermediate

  • 4,4-Difluoropiperidine is either sourced commercially or synthesized via fluorination of piperidine derivatives.
  • The presence of two fluorine atoms at the 4-position significantly affects the electronic properties of the piperidine ring, enhancing metabolic stability.

Acylation or Alkylation with Amino Acid Derivatives

  • The key step involves coupling 4,4-difluoropiperidine with a 3-carbon amino acid derivative or an equivalent electrophilic moiety bearing a protected or free amino group.
  • Commonly, this involves nucleophilic substitution or amide bond formation using activated esters or acid chlorides of the amino acid derivative.
  • Reaction conditions are optimized to favor selective mono-substitution at the piperidine nitrogen.

Hydrochloride Salt Formation

  • After isolation of the free base, treatment with hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) yields the stable hydrochloride salt.
  • This salt form improves the compound’s handling, storage stability, and aqueous solubility, which is crucial for pharmaceutical applications.

Comparative Data Table of Preparation Parameters

Parameter Description Typical Conditions Notes
Starting Material 4,4-difluoropiperidine Commercially available or synthesized Key fluorinated intermediate
Amino Acid Derivative 3-amino-propanoic acid derivatives Esters, acid chlorides, or activated esters Provides amino and carbonyl groups
Reaction Type Nucleophilic substitution or acylation Base or acid catalysis, inert atmosphere Temperature control critical for selectivity
Solvent Commonly polar aprotic solvents DMF, DMSO, or acetonitrile Enhances solubility of reactants
Salt Formation Hydrochloride salt HCl in organic solvent Enhances stability and solubility
Purification Crystallization or chromatography Solvent-dependent Ensures >98% purity

Research Findings and Optimization

  • Fluorination at the 4,4-position of piperidine ring enhances the metabolic stability and bioavailability of the compound, making the synthesis of 3-amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one valuable for drug development.
  • The synthetic route is designed to maintain stereochemical integrity and avoid side reactions such as over-alkylation or ring opening.
  • Research indicates that the hydrochloride salt form is preferred for pharmaceutical formulation due to improved aqueous solubility and stability.
  • Analogous synthetic methods for related piperidinyl propanones have been reported in literature, involving reductive amination, amide bond formation, and nucleophilic substitution, providing a framework for optimizing this compound’s synthesis.

Example Synthetic Scheme (Conceptual)

  • Step 1: 4,4-Difluoropiperidine (1 equiv) is reacted with 3-chloropropanone or an activated derivative under basic conditions to form 1-(4,4-difluoropiperidin-1-yl)propan-1-one intermediate.

  • Step 2: The intermediate undergoes amination at the 3-position, introducing the amino group via nucleophilic substitution or reductive amination with ammonia or an amine source.

  • Step 3: The crude product is purified and converted to the hydrochloride salt by treatment with HCl in an organic solvent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via Mannich base reactions, where a ketone reacts with formaldehyde and amines. For example, refluxing 3-amino-1-(1H-benzo[d]imidazol-1-yl)-propan-1-one with formaldehyde and amines in ethanol for 4 hours, followed by recrystallization from acetone, yields Mannich base derivatives . Optimization involves varying solvent (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and stoichiometric ratios (amine:formaldehyde:ketone). Monitoring via TLC/HPLC and using catalysts like HCl can enhance yields.

Q. What spectroscopic techniques are critical for characterizing 3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one, and how are data interpreted?

  • Methodological Answer : Key techniques include NMR (¹H/¹³C/¹⁹F) for structural elucidation, IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and MS for molecular weight confirmation. For example, ¹H NMR would show piperidine protons as a multiplet at δ 2.5–3.5 ppm, while ¹⁹F NMR detects difluoro groups as split signals . X-ray crystallography (using SHELXL ) resolves absolute configuration. Assign peaks by comparing with analogs like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one .

Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies of this compound?

  • Methodological Answer : Prioritize solvents with low volatility (e.g., DMSO, ethanol) and test mixtures (e.g., DCM:hexane). Slow evaporation at 4°C often yields suitable crystals. For 4,4-difluoropiperidine derivatives, solvent systems like acetone/water (9:1) produced diffractable crystals . Confirm crystal quality via microscopy (birefringence) and pre-screen with powder XRD. SHELXD can assist in structure solution from suboptimal data.

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational modeling predictions for this compound?

  • Methodological Answer : Discrepancies may arise from crystal packing effects vs. gas-phase calculations. Refine crystallographic data using SHELXL with Hirshfeld surface analysis . Cross-validate with DFT-optimized structures (e.g., B3LYP/6-31G*) and compare bond lengths/angles. If differences exceed 5%, consider solvent effects or polymorphic forms. For example, SHELX refinement of similar compounds achieved R-factors <0.05 .

Q. What methodological approaches are recommended for assessing the compound's bioactivity against bacterial targets, considering its structural analogs?

  • Methodological Answer : Use microbroth dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Reference methods from benzimidazole Mannich bases showing activity at 6.25–25 µg/mL . Include positive controls (ciprofloxacin) and assess cytotoxicity via MTT assays on mammalian cells. Structural analogs like 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride showed moderate activity, guiding SAR studies .

Q. How should researchers design stability studies under physiological conditions to evaluate the compound's pharmacokinetic potential?

  • Methodological Answer : Conduct pH-dependent degradation studies (pH 1.2, 4.5, 7.4) at 37°C over 24–72 hours. Analyze via HPLC-MS to identify degradation products. For example, similar propan-1-one derivatives showed <10% degradation at pH 7.4 after 48 hours . Include plasma stability tests (e.g., 90% plasma at 37°C) to assess esterase susceptibility. Use LC-MS/MS for quantification, referencing methods from (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol studies .

Q. What strategies mitigate signal overlap in ¹H NMR spectra caused by the 4,4-difluoropiperidine moiety?

  • Methodological Answer : Use 2D NMR (COSY, HSQC) to resolve overlapping proton signals. For example, HSQC correlates ¹H (δ 3.1–3.3 ppm) with ¹³C (δ 45–50 ppm) for piperidine CH2 groups . Employ deuterated solvents (DMSO-d6) to minimize exchange broadening. If unresolved, consider variable temperature NMR or using a higher field instrument (≥500 MHz). Refer to assignments in 3-Phenyl-1-(piperidin-4-yl)propan-1-ol derivatives for analogous environments .

Methodological Notes

  • Crystallographic Validation : SHELX programs (e.g., SHELXL, SHELXD) are critical for refining high-resolution structures and resolving twinning or disorder .
  • Data Triangulation : Combine NMR, MS, and crystallographic data to address contradictions (e.g., unexpected tautomerism) .
  • Bioactivity Assays : Cross-reference structural analogs (e.g., 3-amino-1-(pyrrolidin-1-yl)propan-1-one hydrochloride) to design dose-response experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-Amino-1-(4,4-difluoropiperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.